molecular formula C18H25N3O7 B12702113 1,2-Dihydro-4-(isopropylamino)-1,5-dimethyl-3-oxo-2-phenyl-3H-pyrazolium hydrogen (R-(R*,R*))-tartrate CAS No. 64906-00-9

1,2-Dihydro-4-(isopropylamino)-1,5-dimethyl-3-oxo-2-phenyl-3H-pyrazolium hydrogen (R-(R*,R*))-tartrate

Cat. No.: B12702113
CAS No.: 64906-00-9
M. Wt: 395.4 g/mol
InChI Key: WOEURBURAAWUMC-VPDQHXPOSA-M
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Description

1,2-Dihydro-4-(isopropylamino)-1,5-dimethyl-3-oxo-2-phenyl-3H-pyrazolium hydrogen (R-(R*,R*))-tartrate is a complex organic compound with a unique structure that includes a pyrazolium core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Dihydro-4-(isopropylamino)-1,5-dimethyl-3-oxo-2-phenyl-3H-pyrazolium hydrogen (R-(R*,R*))-tartrate typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the pyrazolium core: This can be achieved through the reaction of hydrazine derivatives with α,β-unsaturated ketones under acidic or basic conditions.

    Introduction of the isopropylamino group: This step involves the substitution reaction where an isopropylamine is introduced to the pyrazolium core.

    Tartaric acid salt formation: The final step involves the reaction of the pyrazolium compound with tartaric acid to form the hydrogen tartrate salt.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

1,2-Dihydro-4-(isopropylamino)-1,5-dimethyl-3-oxo-2-phenyl-3H-pyrazolium hydrogen (R-(R*,R*))-tartrate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield dihydro derivatives.

    Substitution: The isopropylamino group can be substituted with other amines or functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Substitution reactions often require catalysts such as palladium or nickel and may be carried out under inert atmospheres.

Major Products

The major products formed from these reactions include various derivatives of the original compound, which can have different functional groups or oxidation states.

Scientific Research Applications

1,2-Dihydro-4-(isopropylamino)-1,5-dimethyl-3-oxo-2-phenyl-3H-pyrazolium hydrogen (R-(R*,R*))-tartrate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.

    Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism by which 1,2-Dihydro-4-(isopropylamino)-1,5-dimethyl-3-oxo-2-phenyl-3H-pyrazolium hydrogen (R-(R*,R*))-tartrate exerts its effects involves interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets can vary depending on the specific application and the derivative of the compound being used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,2-Dihydro-4-(isopropylamino)-1,5-dimethyl-3-oxo-2-phenyl-3H-pyrazolium hydrogen (R-(R*,R*))-tartrate is unique due to its specific combination of functional groups and its ability to form stable salts with tartaric acid. This uniqueness contributes to its diverse range of applications and potential for further research and development.

Properties

CAS No.

64906-00-9

Molecular Formula

C18H25N3O7

Molecular Weight

395.4 g/mol

IUPAC Name

1,5-dimethyl-2-phenyl-4-(propan-2-ylamino)-4H-pyrazol-1-ium-3-one;(2R)-2,3,4-trihydroxy-4-oxobutanoate

InChI

InChI=1S/C14H20N3O.C4H6O6/c1-10(2)15-13-11(3)16(4)17(14(13)18)12-8-6-5-7-9-12;5-1(3(7)8)2(6)4(9)10/h5-10,13,15H,1-4H3;1-2,5-6H,(H,7,8)(H,9,10)/q+1;/p-1/t;1-,2?/m.1/s1

InChI Key

WOEURBURAAWUMC-VPDQHXPOSA-M

Isomeric SMILES

CC1=[N+](N(C(=O)C1NC(C)C)C2=CC=CC=C2)C.[C@@H](C(C(=O)O)O)(C(=O)[O-])O

Canonical SMILES

CC1=[N+](N(C(=O)C1NC(C)C)C2=CC=CC=C2)C.C(C(C(=O)[O-])O)(C(=O)O)O

Origin of Product

United States

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